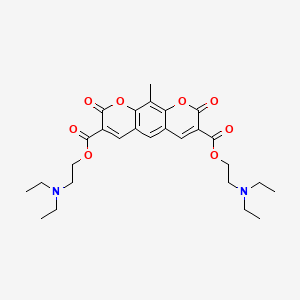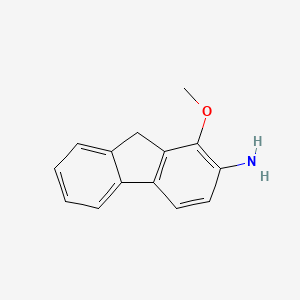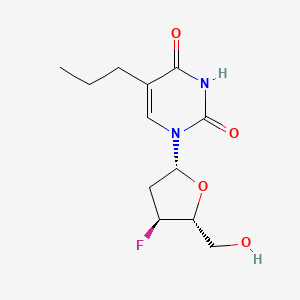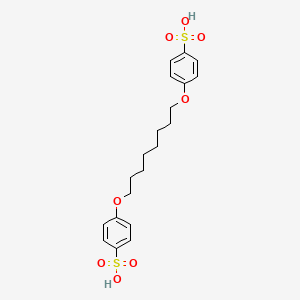
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is an organosulfur compound characterized by its complex structure, which includes both sulfonic acid and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid typically involves a multi-step process:
Formation of the Octyl Ether: The initial step involves the reaction of 4-hydroxybenzenesulfonic acid with 1-bromo-8-octanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(8-hydroxyoctyl)oxybenzenesulfonic acid.
Sulfonation: The intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group on the phenoxy ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, which may reduce the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in aqueous or alcoholic medium.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the formulation of detergents and cleaning agents due to its effective surfactant properties.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties, which allow it to interact with both hydrophobic and hydrophilic environments. This dual interaction capability makes it effective in disrupting cell membranes or enhancing the solubility of hydrophobic drugs. The molecular targets often include lipid bilayers in cell membranes and hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog without the octyl ether and phenoxy groups.
p-Toluenesulfonic acid: Similar sulfonic acid functionality but with a methyl group on the aromatic ring.
Sodium dodecylbenzenesulfonate: A common surfactant with a longer alkyl chain.
Uniqueness
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is unique due to its combination of a long alkyl chain, phenoxy group, and sulfonic acid functionality. This structure provides enhanced surfactant properties and specific interactions with biological membranes, making it more versatile in applications compared to simpler analogs.
Propriétés
Numéro CAS |
61575-11-9 |
|---|---|
Formule moléculaire |
C20H26O8S2 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
4-[8-(4-sulfophenoxy)octoxy]benzenesulfonic acid |
InChI |
InChI=1S/C20H26O8S2/c21-29(22,23)19-11-7-17(8-12-19)27-15-5-3-1-2-4-6-16-28-18-9-13-20(14-10-18)30(24,25)26/h7-14H,1-6,15-16H2,(H,21,22,23)(H,24,25,26) |
Clé InChI |
USILSTVLWLBACF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


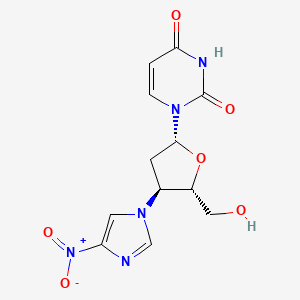
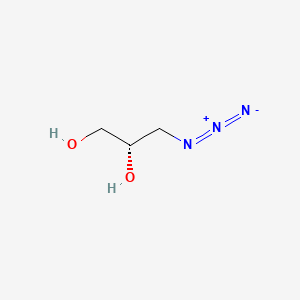
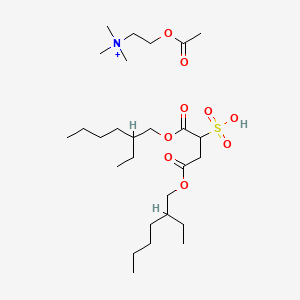

![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
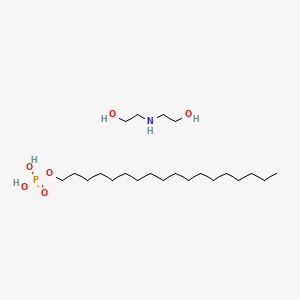
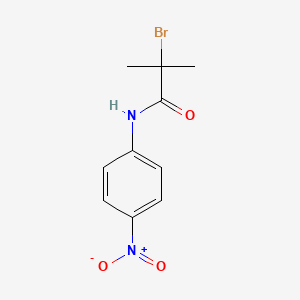

![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
